molecular formula C8H14N2O B14487842 N,N-Diethyl-4-methyl-1,3-oxazol-2-amine CAS No. 64369-49-9

N,N-Diethyl-4-methyl-1,3-oxazol-2-amine

Cat. No.: B14487842
CAS No.: 64369-49-9
M. Wt: 154.21 g/mol
InChI Key: HOMBZWHAQACLGA-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-1,3-oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a notable method that uses tosylmethyl isocyanide (TosMIC) with aldehydes and aliphatic halides in ionic liquids . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium complexes and quaternary ammonium hydroxide ion exchange resins can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethyl-4-methyl-1,3-oxazol-2-amine include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

64369-49-9

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N,N-diethyl-4-methyl-1,3-oxazol-2-amine

InChI

InChI=1S/C8H14N2O/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3

InChI Key

HOMBZWHAQACLGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CO1)C

Origin of Product

United States

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